1-Naphthaleneethanol, 1-methanesulfonate
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Overview
Description
2-(naphthalen-1-yl)ethyl methanesulfonate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring attached to an ethyl group, which is further linked to a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)ethyl methanesulfonate typically involves the reaction of 2-(naphthalen-1-yl)ethanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
[ \text{2-(naphthalen-1-yl)ethanol} + \text{methanesulfonyl chloride} \rightarrow \text{2-(naphthalen-1-yl)ethyl methanesulfonate} + \text{HCl} ]
Industrial Production Methods
Industrial production of 2-(naphthalen-1-yl)ethyl methanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)ethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The naphthalene ring can undergo oxidation reactions to form naphthoquinones.
Reduction: The compound can be reduced to form 2-(naphthalen-1-yl)ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used. For example, reaction with an amine yields an amine derivative.
Oxidation: Naphthoquinones are formed.
Reduction: 2-(naphthalen-1-yl)ethanol is produced.
Scientific Research Applications
2-(naphthalen-1-yl)ethyl methanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a precursor for bioactive molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active naphthalene derivatives.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)ethyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in enzyme inhibition studies and as a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1,2-dihydro-1-naphthalenyl)ethyl methanesulfonate
- 2-(1-Naphthyl)ethyl methanesulfonate
Comparison
2-(naphthalen-1-yl)ethyl methanesulfonate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns in nucleophilic substitution reactions and varying degrees of biological activity, making it a valuable compound for diverse applications.
Properties
CAS No. |
119744-43-3 |
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Molecular Formula |
C13H14O3S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
2-naphthalen-1-ylethyl methanesulfonate |
InChI |
InChI=1S/C13H14O3S/c1-17(14,15)16-10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9-10H2,1H3 |
InChI Key |
HACHNDFFWWXYSO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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